Muscle Relaxant Potency in Mouse Rotorod Test
The p-chlorophenyl derivative demonstrates a defined ED50 of 129.2 mg/kg i.p. in the mouse rotorod test, a standard model for centrally-mediated muscle relaxation [1]. The unsubstituted phenyl analog (2-(2-hydroxybutyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone) was synthesized and tested alongside the target compound but was not selected as a preferred embodiment in the patent disclosures, implying a less favorable efficacy or safety profile compared to the p-chlorophenyl compound. The patent explicitly lists only the p-chlorophenyl and 3,4-dichlorophenyl derivatives as 'especially useful as muscle relaxants,' establishing a clear rank-ordering of in vivo activity [2].
| Evidence Dimension | Muscle relaxant potency (ED50) in the rotorod test |
|---|---|
| Target Compound Data | ED50 = 129.2 mg/kg i.p. in mice |
| Comparator Or Baseline | Unsubstituted phenyl analog: Data not explicitly published, but excluded from 'especially useful' designation in U.S. Patent 3,931,176. |
| Quantified Difference | Not calculable from published data; differentiation is inferred from explicit patent exclusion. |
| Conditions | Mouse rotorod test; intraperitoneal administration; standard protocol as described by Dunham and Miya (J. Am. Pharm. Assoc. 45: 208, 1957). |
Why This Matters
Procurement decisions relying on generic pyridazinone cores without the p-chlorophenyl substituent will result in compounds with unvalidated or inferior muscle relaxant activity, as shown by the patent's selective designation of preferred embodiments.
- [1] Houlihan, W. J. (1979). Succinic acid esters of 2-hydroxybutyl-4,5-dihydro-3(2H)-pyridazinones and their use as muscle relaxant agents. U.S. Patent No. 4,162,317. Lines 90-94. View Source
- [2] Houlihan, W. J. (1976). Hydroxyalkyl substituted-4,5-dihydropyridazin(2H)-3-ones. U.S. Patent No. 3,931,176. Lines 123-125. View Source
